

# Application Notes and Protocols: In Vivo Imaging of Tumor Response to Roginolisib

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

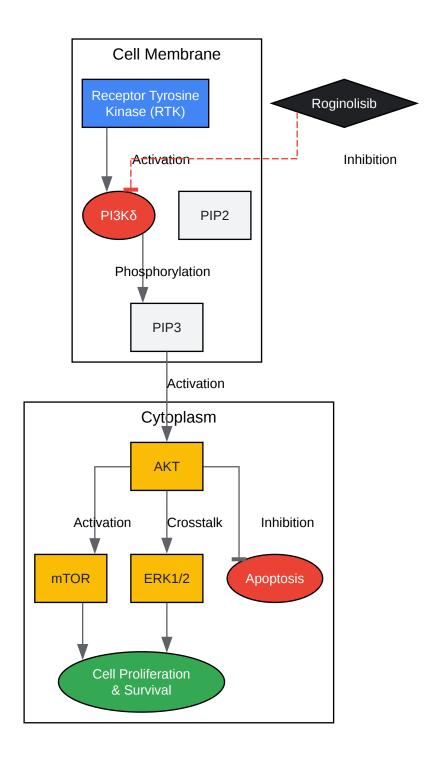
**Roginolisib** (formerly IOA-244) is a novel, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ ).[1][2][3] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, playing a crucial role in tumor cell growth, survival, and proliferation.[1][4] **Roginolisib**'s unique allosteric mechanism of action promises improved tolerability compared to earlier generations of PI3K inhibitors. Beyond its direct anti-tumor effects, **Roginolisib** also exhibits immunomodulatory properties by reducing regulatory T cells (Tregs) and increasing the activity of cytotoxic T cells and natural killer (NK) cells within the tumor microenvironment.

These application notes provide a framework for the in vivo imaging of tumor response to **Roginolisib** in preclinical cancer models. The protocols described herein are based on established methodologies for imaging the pharmacodynamics and efficacy of PI3K inhibitors.

## **Signaling Pathway**

The PI3K $\delta$  signaling pathway is a critical regulator of cell growth, proliferation, and survival. **Roginolisib**, as a selective inhibitor of PI3K $\delta$ , modulates this pathway to exert its anti-tumor effects. The diagram below illustrates the key components of this pathway and the points of intervention by **Roginolisib**.





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Roginolisib's mechanism of action on the PI3K/AKT/mTOR signaling pathway.

## **Experimental Workflow for In Vivo Imaging**



A typical workflow for assessing the in vivo efficacy of **Roginolisib** using non-invasive imaging techniques is outlined below. This workflow allows for the longitudinal monitoring of individual animals, reducing variability and the number of animals required.



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A generalized experimental workflow for in vivo imaging studies.

## **Quantitative Data Summary**

The following tables present hypothetical yet representative quantitative data that could be generated from in vivo imaging studies of **Roginolisib**.

Table 1: Tumor Burden Measured by Bioluminescence Imaging (BLI)

Treatment Group	Day 0 (Photons/s)	Day 7 (Photons/s)	Day 14 (Photons/s)	Day 21 (Photons/s)	% Tumor Growth Inhibition (Day 21)
Vehicle	1.5 x 10 <sup>6</sup>	5.2 x 10 <sup>6</sup>	1.8 x 10 <sup>7</sup>	5.5 x 10 <sup>7</sup>	-
Roginolisib (25 mg/kg)	1.6 x 10 <sup>6</sup>	2.1 x 10 <sup>6</sup>	3.5 x 10 <sup>6</sup>	8.0 x 10 <sup>6</sup>	85.5%
Roginolisib (50 mg/kg)	1.5 x 10 <sup>6</sup>	1.7 x 10 <sup>6</sup>	2.0 x 10 <sup>6</sup>	2.8 x 10 <sup>6</sup>	94.9%

Table 2: Metabolic Activity Measured by [18F]FDG-PET Imaging



Treatment Group	Baseline SUVmax	24h Post-Treatment SUVmax	% Change in SUVmax
Vehicle	$3.8 \pm 0.4$	3.9 ± 0.5	+2.6%
Roginolisib (50 mg/kg)	3.9 ± 0.5	2.1 ± 0.3	-46.2%

Table 3: Tumor Microenvironment Changes (Hypothetical Flow Cytometry Data)

Treatment Group	% CD8+ of CD3+ T cells	% Treg (FoxP3+) of CD4+ T cells	CD8+/Treg Ratio
Vehicle	15.2 ± 2.1	25.8 ± 3.5	0.59
Roginolisib (50 mg/kg)	35.6 ± 4.2	10.5 ± 1.8	3.39

## **Experimental Protocols**

## Protocol 1: In Vivo Bioluminescence Imaging (BLI) for Tumor Growth Assessment

Objective: To non-invasively monitor tumor burden in response to **Roginolisib** treatment.

### Materials:

- Tumor cells stably expressing luciferase (e.g., 4T1-luc2 for breast cancer, B16F10-luc for melanoma).
- Immunocompromised or syngeneic mice (depending on the tumor model).
- Roginolisib formulated for oral gavage.
- D-luciferin potassium salt.
- In vivo imaging system (e.g., IVIS Spectrum).
- Anesthesia machine with isoflurane.



### Procedure:

- Tumor Cell Implantation: Subcutaneously inject 1 x 10<sup>6</sup> luciferase-expressing tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and/or baseline BLI.
- Randomization: When tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups (e.g., vehicle, **Roginolisib** 25 mg/kg, **Roginolisib** 50 mg/kg).
- · Baseline Imaging:
  - Anesthetize mice with isoflurane.
  - Intraperitoneally inject D-luciferin (150 mg/kg).
  - Wait for 10-15 minutes for substrate distribution.
  - Acquire bioluminescent images using the in vivo imaging system.
- Treatment Administration: Administer Roginolisib or vehicle daily via oral gavage.
- Longitudinal Imaging: Repeat the imaging procedure at specified time points (e.g., weekly) to monitor tumor growth.
- Data Analysis:
  - Define a region of interest (ROI) over the tumor for each image.
  - Quantify the total photon flux (photons/second) within the ROI.
  - Calculate the percentage of tumor growth inhibition relative to the vehicle control group.

# Protocol 2: [18F]FDG-PET Imaging for Metabolic Response Assessment



Objective: To assess the early metabolic response of tumors to **Roginolisib** by measuring changes in glucose uptake.

### Materials:

- Tumor-bearing mice.
- · Roginolisib.
- [18F]FDG (Fluorodeoxyglucose).
- PET/CT scanner.
- · Anesthesia machine.

### Procedure:

- Baseline PET/CT Scan:
  - Fast mice for 4-6 hours.
  - Anesthetize mice and maintain their body temperature.
  - Administer [18F]FDG (e.g., 100-200 μCi) via tail vein injection.
  - Allow for a 60-minute uptake period.
  - Acquire a whole-body PET/CT scan.
- Treatment: Administer a single dose of **Roginolisib** or vehicle.
- Follow-up PET/CT Scan:
  - At a specified time post-treatment (e.g., 24 hours), repeat the fasting and imaging procedure as in step 1.
- Data Analysis:
  - Co-register the PET and CT images.



- Draw ROIs over the tumor on the CT images and project them onto the PET images.
- Calculate the maximum standardized uptake value (SUVmax) for the tumor in each scan.
- Determine the percentage change in SUVmax from baseline to post-treatment.

### Conclusion

In vivo imaging provides a powerful, non-invasive toolkit for evaluating the anti-tumor activity and pharmacodynamics of **Roginolisib**. Bioluminescence imaging is well-suited for longitudinal monitoring of tumor growth, while PET imaging with [18F]FDG can offer early insights into the metabolic response to treatment. These techniques, coupled with ex vivo analysis of the tumor microenvironment, can provide a comprehensive understanding of **Roginolisib**'s mechanism of action and guide its clinical development.

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